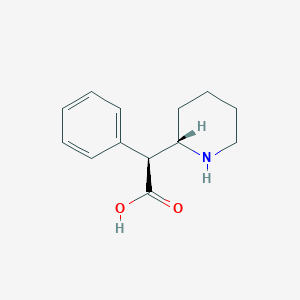

L-threo-リタリン酸

説明

(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid, also known as (2S)-2-Phenyl-2-piperidin-1-ylacetic acid, is an organic compound belonging to the class of carboxylic acids. It is a chiral molecule, meaning it exists in two different forms (enantiomers) that are mirror images of each other. The compound has a wide range of applications in the field of scientific research, including organic synthesis, drug development, and biochemical and physiological studies.

科学的研究の応用

薬物動態と薬物代謝

L-threo-リタリン酸は、注意欠陥多動性障害(ADHD)の治療に使用されるメチルフェニデート(MPH)の主要な尿中代謝物です。その薬物動態を理解することは、治療薬モニタリングにとって非常に重要です。 この化合物は、肝臓のカルボキシエステラーゼ1(CES1A1)酵素によるMPHの加水分解によって生成されます 。このプロセスは、治療効果を最適化し、毒性を最小限に抑えるために、薬物の投与量と頻度を決定するために重要です。

毒性学

毒性学研究では、生体試料中のL-threo-リタリン酸の存在は、MPHの摂取を示す可能性があります。MPHには乱用される可能性があるため、その代謝物を特定することで、法医学毒性学では薬物の誤用や過量摂取を評価するのに役立ちます。 代謝物の濃度は、親薬物の摂取量を反映し、死後分析に役立ちます 。

生体分析法開発

生体試料中のL-threo-リタリン酸を検出するための感度が高く特異的な生体分析法を開発することは、臨床および法医学調査にとって不可欠です。 液体クロマトグラフィー質量分析法(LC-MS)などの技術は、口腔液や血漿中のこの代謝物を定量化するために使用され、MPH使用の非侵襲的評価を支援しています 。

薬力学的研究

MPHとその代謝物、特にL-threo-リタリン酸の薬力学に関する研究は、薬物の作用機序を理解するのに役立ちます。 L-threo-リタリン酸は薬理学的に不活性ですが、その生成とクリアランス速度を研究することで、MPHの有効性と安全性プロファイルを洞察することができます 。

治療薬モニタリング

患者のサンプル中のL-threo-リタリン酸の定量は、治療薬モニタリング(TDM)にとって不可欠です。TDMは、薬物および代謝物のレベルを測定することにより、薬物投与を個別化し、副作用を防ぎながら効果を確保することを目的としています。 これは、MPHのように狭い治療域を持つ薬物にとって特に重要です 。

薬物相互作用研究

L-threo-リタリン酸がエタノールなどの他の物質とどのように相互作用するかを調べることは、非常に重要です。MPHはエタノールとトランスエステル化して、薬理学的に活性なエチルフェニデートを形成することができます。 これらの相互作用を理解することで、意図しない副作用を回避し、患者の安全性を高めることができます 。

エナンチオ選択的合成研究

L-threo-リタリン酸のエナンチオマーは、異なる生物活性を持つ可能性があります。 これらのエナンチオマーのエナンチオ選択的合成と分離に関する研究は、より標的化され効果的な治療薬の開発につながる可能性があります 。

神経発達障害

ADHD以外に、L-threo-リタリン酸の親化合物であるMPHは、他の神経発達障害の治療における可能性について研究されています。 その代謝物を研究することで、研究者は、神経学的疾患におけるMPHのより広範な応用についての洞察を得ることができます 。

作用機序

Target of Action

L-threo-Ritalinic Acid, also known as (2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid, is a major metabolite of the psychostimulant drugs methylphenidate, dexmethylphenidate, and ethylphenidate . The primary targets of this compound are the dopamine and noradrenaline transporters, where it acts as a reuptake inhibitor .

Mode of Action

L-threo-Ritalinic Acid inhibits the reuptake of dopamine and noradrenaline by blocking their transporters . This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. Additionally, it protects the dopaminergic system against the ongoing ‘wearing off’ by securing a substantial reserve pool of the neurotransmitter, stored in the presynaptic vesicles .

Biochemical Pathways

The compound is metabolized in the liver, mainly by endoplasmic reticulum human carboxylesterase 1A1 (CES1A1) through a de-esterification process into the inactive metabolite phenyl-2-piperidine acetic acid . Minor pathways involving aromatic hydroxylation, microsomal oxidation, and conjugation have also been reported to form the p-hydroxy-, oxo-, and conjugated metabolites, respectively .

Pharmacokinetics

L-threo-Ritalinic Acid is extensively metabolized in the liver by CES1A1 enzymes . The CES1A1, which is highly expressed in the liver, intestine, placenta, and brain, exhibits six times higher enantioselectivity, preferring L-threo-enantiomer over D-threo-enantiomer, which logically has a longer half-life . The compound’s binding to plasma proteins is low (10%-33%) .

Result of Action

The inhibition of dopamine and noradrenaline reuptake by L-threo-Ritalinic Acid leads to an increase in the concentration of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission, which can help alleviate symptoms in conditions like attention-deficit/hyperactivity disorder (ADHD) .

Action Environment

The action, efficacy, and stability of L-threo-Ritalinic Acid can be influenced by various environmental factors. For instance, the presence of ethanol can lead to the compound undergoing transesterification to produce ethylphenidate, which is also pharmacologically active . Furthermore, individual variability in the dose-response has been observed, which is predominantly pharmacokinetic .

生化学分析

Biochemical Properties

L-threo-Ritalinic Acid is predominantly and rapidly hydrolyzed in the ester group via the endoplasmic reticulum human carboxylesterase 1 (CES1A1; a serine esterase) to the deesterified pharmacologically inactive metabolite . This process involves interactions with enzymes and other biomolecules, which contribute to the compound’s role in biochemical reactions .

Molecular Mechanism

The molecular mechanism of L-threo-Ritalinic Acid primarily involves its conversion from methylphenidate via enzymatic hydrolysis . This process includes binding interactions with the enzyme CES1A1 and potentially leads to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, L-threo-Ritalinic Acid has been observed to have a half-life of 3–4 hours This suggests that the compound is relatively stable over time

Metabolic Pathways

L-threo-Ritalinic Acid is involved in the metabolic pathway of methylphenidate, where it is formed as a major metabolite . This process involves the enzyme CES1A1 and potentially interacts with other enzymes or cofactors .

特性

IUPAC Name |

(2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGSNVSERUZOAK-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)[C@H](C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314194 | |

| Record name | L-threo-Ritalinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129389-68-0 | |

| Record name | L-threo-Ritalinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129389-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-threo-Ritalinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

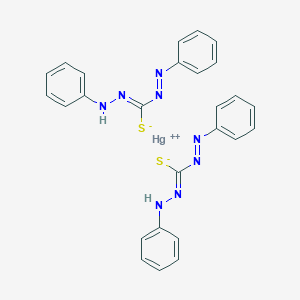

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is L-threo-Ritalinic Acid analyzed in biological samples?

A1: A novel high-performance liquid chromatography (HPLC) method was developed to quantify enantiomeric ritalinic acid (RA), the metabolite of d-,l-threo-methylphenidates (MPH), in human plasma and enzyme buffer solution. [] This method utilizes an α1-acid glycoprotein column with a mobile phase of 0.4% (v/v) acetic acid solution containing 0.1% (v/v) dimethyloctylamine (pH 3.4). [] This method allows researchers to study the differential metabolism of d- and l-threo-methylphenidate enantiomers.

Q2: Why is the distinction between D- and L-threo-Ritalinic Acid important in research?

A2: Research has shown that the esterase in human plasma metabolizes d-MPH faster than l-MPH. [] This difference in metabolism suggests that the enantiomers of threo-methylphenidate (and consequently, their respective ritalinic acid enantiomers) may have different pharmacokinetic profiles and potentially different pharmacological effects. Therefore, studying the individual enantiomers, such as L-threo-Ritalinic Acid, can provide valuable insights into the drug's mechanism of action and therapeutic efficacy.

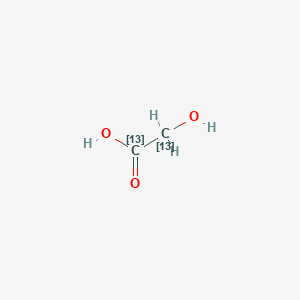

Q3: What is the significance of radiolabeling L-threo-methylphenidate with Carbon-11?

A3: Carbon-11 labeled dl-threo-methylphenidate, commonly known as Ritalin, is used in Positron Emission Tomography (PET) to study presynaptic dopaminergic neurons. [] This technique allows researchers to visualize and quantify the distribution and kinetics of the drug in the brain, providing crucial information about its interaction with the dopamine transporter and its role in treating conditions like Attention Deficit Hyperactivity Disorder (ADHD).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B118190.png)

![4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene](/img/structure/B118246.png)